(3,5-dimethyl-1H-pyrazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone
Description
The compound (3,5-dimethyl-1H-pyrazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone features a pyrazole core substituted with methyl groups at positions 3 and 5, linked via a methanone bridge to a phenyl ring bearing a pyrrolidine sulfonyl group. This structural motif is characteristic of bioactive molecules targeting enzymes or receptors through hydrogen bonding (sulfonyl group) and hydrophobic interactions (methyl and pyrrolidine groups).
Properties
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-(4-pyrrolidin-1-ylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-12-11-13(2)19(17-12)16(20)14-5-7-15(8-6-14)23(21,22)18-9-3-4-10-18/h5-8,11H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWQCEKNRGEUIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step process:
Formation of the Pyrazole Ring: : Begin by synthesizing the 3,5-dimethyl-1H-pyrazole via cyclization of the appropriate hydrazine derivative with a 1,3-dicarbonyl compound.
Sulfonylation of Pyrrolidine: : Introduce the sulfonyl group onto the pyrrolidine ring using a sulfonyl chloride derivative under basic conditions.
Coupling Reaction: : The final step involves coupling the sulfonylated pyrrolidine with the pyrazole derivative and the methanone component under catalyzed conditions, often involving a coupling reagent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
In industrial settings, this process is scaled up by optimizing each step for yield and purity. This may involve using continuous flow reactors for the coupling step and automated purification systems to handle large quantities.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of reactions:
Oxidation: : The methanone group can be oxidized to form carboxylic acids.
Reduction: : The ketone functionality can be reduced to the corresponding alcohol.
Substitution: : The sulfonyl group can undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidation: : Reagents like KMnO4 (potassium permanganate) or H2O2 (hydrogen peroxide).
Reduction: : NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride).
Substitution: : Nucleophiles such as amines or thiols.
Major Products
Oxidation yields carboxylic acids.
Reduction produces alcohols.
Substitution forms various sulfonamide or sulfone derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For example, compounds similar to (3,5-dimethyl-1H-pyrazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone have shown efficacy against various bacterial strains and fungi. A study highlighted the effectiveness of certain pyrazole derivatives in inhibiting the growth of pathogenic fungi such as Cytospora sp. and Fusarium solani .
Antioxidant Properties
Antioxidant activity is another critical aspect of the biological profile of this compound. Research has demonstrated that similar pyrazole derivatives can effectively scavenge free radicals, which is essential for combating oxidative stress in biological systems. The antioxidant capacity is typically evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) .
Anti-inflammatory Effects
Inflammation-related conditions are potential targets for this compound. Certain studies have reported that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide in vitro, indicating a potential role in treating inflammatory diseases .
Synthesis and Derivatives
The synthesis of this compound often involves multi-step processes that integrate various heterocyclic compounds. For instance, one study utilized 1-(4-(pyrrolidin-1-ylsulfonyl)phenyl)ethanone as a starting material to create novel sulfonamides with potential anti-cancer activities .
Case Study 1: Anticancer Activity
A notable case study investigated the anticancer properties of related compounds derived from the pyrazole structure. The study focused on their ability to induce apoptosis in human liver cancer cells, demonstrating promising results that warrant further investigation into their therapeutic potential .
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy of pyrazole derivatives against common pathogens. Results indicated significant inhibition zones for several derivatives against Staphylococcus aureus and Escherichia coli, suggesting their potential use as antimicrobial agents in clinical settings .
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets through its sulfonyl and pyrazole groups. These interactions often inhibit or modify the function of proteins involved in signaling pathways, making it a valuable tool in pharmacological studies.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The target compound’s pyrazole-phenylmethanone scaffold is shared with several analogs, but substituents on both rings dictate functional differences:
Key Observations :
- Sulfonyl vs. Amino/Halogen Substituents: The pyrrolidine sulfonyl group in the target compound likely improves aqueous solubility compared to halogenated analogs (e.g., bromo/fluoro in ), which are more lipophilic. Sulfonamides are also known to interact with enzymes like carbonic anhydrases or kinases .
- Heterocyclic Extensions : Analogs with pyrazolo-pyrimidine moieties (e.g., ) may exhibit higher specificity for kinase targets due to π-π stacking interactions, unlike the simpler pyrrolidine sulfonyl group in the target.
Yield and Efficiency :
- Yields for pyrazole-methanones range from 30% (e.g., ) to 75% (e.g., ), depending on substituent complexity. The target compound’s synthesis would likely require optimized conditions for sulfonylation.
Physicochemical Properties
Notable Trends:
- Sulfonyl Groups : Enhance solubility compared to halogenated analogs but may reduce membrane permeability.
Antimicrobial Activity:
- Diazenyl Derivatives () : Compound 22 (4-chlorophenyldiazenyl) showed MIC values of 12.5 µg/mL against S. aureus and E. coli, outperforming ciprofloxacin in some cases.
- Pyrazolo-pyrimidine Analogs () : Demonstrated kinase inhibitory activity (e.g., EGFR inhibition), suggesting divergent targets compared to antimicrobial diazenyl compounds.
Anticancer Potential:
Biological Activity
The compound (3,5-dimethyl-1H-pyrazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Formula : C14H18N4O2S
- Molecular Weight : 302.38 g/mol
- CAS Number : 890092-90-7
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets involved in cancer progression and inflammation. Research indicates that it may inhibit key signaling pathways associated with tumor growth and metastasis.
Key Mechanisms:
- Inhibition of Tumor Cell Proliferation : Studies suggest that the compound may induce apoptosis in cancer cells by activating caspase pathways.
- Anti-inflammatory Effects : The sulfonamide group is known for its ability to inhibit pro-inflammatory cytokines, thereby reducing inflammation.
Anticancer Activity
Recent studies have evaluated the anticancer properties of various pyrazole derivatives, including our compound of interest. In vitro assays have shown promising results against several cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HCT116 (Colorectal) | 15.2 | Significant proliferation inhibition |
| MDA-MB-231 (Breast) | 10.8 | Induction of apoptosis |
| A549 (Lung) | 12.5 | Cell cycle arrest |
These results indicate that the compound exhibits significant cytotoxicity against various cancer types, making it a candidate for further development as an anticancer agent.
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects in preclinical models:
- Inhibition of Nitric Oxide Production : The compound reduced LPS-induced nitric oxide production in macrophages by approximately 60%.
- Cytokine Modulation : It significantly decreased the levels of TNF-α and IL-6, which are critical mediators in inflammatory responses.
Case Studies
-
Study on Colorectal Cancer :
A recent study investigated the effects of this compound on HCT116 cells. The results showed that treatment with the compound led to a 70% reduction in cell viability compared to untreated controls. Flow cytometry confirmed an increase in apoptotic cells post-treatment. -
Inflammatory Model Study :
In a murine model of acute inflammation induced by LPS, administration of the compound resulted in a marked decrease in paw swelling and histological evidence of reduced inflammatory cell infiltration.
Q & A
Q. Q1. What are optimal synthetic routes for (3,5-dimethyl-1H-pyrazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via cyclocondensation or aryl coupling reactions . For example:
- Reagent Selection : Use chloranil in xylene under reflux (25–30 hours) for sulfonyl group coupling, as demonstrated in analogous sulfonyl-pyrrole syntheses .
- Solvent Optimization : Ethanol-glacial acetic acid mixtures (e.g., 50 mL ethanol + 15 mL acetic acid) under reflux (7 hours) improve yield in pyrazole-based ketone formations .
- Catalytic Systems : Potassium carbonate in DMF facilitates nucleophilic substitutions in similar pyrazole-aryl methanone syntheses .
Q. Key Data :
| Parameter | Example from Analogous Compounds | Reference |
|---|---|---|
| Reaction Time | 7–30 hours (reflux) | |
| Yield Optimization | 45–85% via recrystallization (ethanol) |
Q. Q2. How can the compound’s structural integrity be confirmed post-synthesis?
Methodological Answer: Use multi-modal characterization :
- X-ray Crystallography : Resolve dihedral angles between aromatic rings (e.g., 16.83°–51.68° in pyrazole derivatives) to confirm spatial arrangement .
- NMR Spectroscopy : Identify proton environments (e.g., δ 2.53–2.59 ppm for methyl groups in pyrazole rings; δ 7.51–8.33 ppm for aryl protons) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., EI-MS: m/z 397.81 for nitro-substituted analogs) .
Validation Tip : Cross-reference with computational tools (e.g., PubChem’s LexiChem) for IUPAC name validation .
Q. Q3. What solvent systems are suitable for purification, and how does solubility impact experimental design?
Methodological Answer:
- Recrystallization : Use DMF-EtOH (1:1) or methanol for high-purity crystals, as seen in sulfonyl-pyrrole derivatives .
- Chromatography : Silica gel with petroleum ether/ethyl acetate (4:1) effectively separates pyrazole analogs .
- Solubility Profile : The compound’s sulfonyl and pyrrolidine groups suggest polar aprotic solvents (DMF, DMSO) enhance solubility for biological assays .
Advanced Research Questions
Q. Q4. How do substituents on the pyrazole and sulfonylphenyl moieties influence bioactivity?
Structure-Activity Relationship (SAR) Analysis:
- Antibacterial Activity : Chloro/nitro substituents on aryl diazenyl groups enhance Gram-negative inhibition (e.g., compound 22 in analogs showed MIC ≈ 6.25 µg/mL against E. coli) .
- Antifungal Potency : Methoxy groups improve activity against C. albicans (e.g., compound 29 with 3-methoxyphenyl showed 90% inhibition) .
- Thermal Stability : Methyl groups on pyrazole increase melting points (e.g., 449 K in hydroxyl-substituted derivatives) .
Q. Q5. How can contradictory data in biological assays be resolved?
Methodological Answer:
- Dose-Response Curves : Establish IC₅₀ values for cytotoxicity (e.g., Dalton’s lymphoma ascites cells) to distinguish specific vs. nonspecific effects .
- Control Experiments : Compare with fluconazole/ciprofloxacin baselines to validate antifungal/antibacterial activity .
- Mechanistic Studies : Use UV-mediated DNA damage assays to confirm if bioactivity stems from DNA intercalation or oxidative stress .
Case Study : Compound 22 showed superior antibacterial activity but lower thermal stability, suggesting a trade-off between reactivity and stability .
Q. Q6. What in silico strategies predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Use tools like SwissADME to assess LogP (lipophilicity) and CYP450 inhibition risk.
- Docking Studies : Target the pyrrolidine sulfonyl group for interactions with bacterial enoyl-ACP reductase (FabI), a validated antibiotic target .
- MD Simulations : Analyze hydrogen bonding (e.g., O-H···N interactions in crystal packing) to predict stability in biological matrices .
Q. Q7. How can synthetic byproducts be minimized in large-scale reactions?
Methodological Answer:
- Temperature Control : Maintain reflux at 60–65°C to avoid decomposition (critical for acetic acid-mediated cyclizations) .
- Stoichiometric Precision : Use 1:1 molar ratios of aryl hydrazines and ketones to suppress side reactions .
- Purification Protocols : Dry silica gel columns remove polar impurities in pyrazole derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
